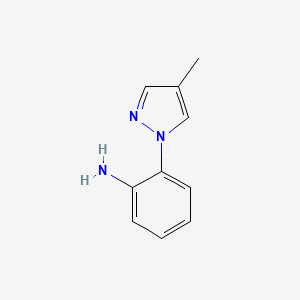

2-(4-methyl-1H-pyrazol-1-yl)aniline

CAS No.:

Cat. No.: VC14659687

Molecular Formula: C10H11N3

Molecular Weight: 173.21 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C10H11N3 |

|---|---|

| Molecular Weight | 173.21 g/mol |

| IUPAC Name | 2-(4-methylpyrazol-1-yl)aniline |

| Standard InChI | InChI=1S/C10H11N3/c1-8-6-12-13(7-8)10-5-3-2-4-9(10)11/h2-7H,11H2,1H3 |

| Standard InChI Key | ZTVHUUUPKVOBJT-UHFFFAOYSA-N |

| Canonical SMILES | CC1=CN(N=C1)C2=CC=CC=C2N |

Introduction

Chemical Identity and Structural Features

Molecular Characterization

2-(4-Methyl-1H-pyrazol-1-yl)aniline has the molecular formula CHN and a molecular weight of 173.21 g/mol . Its IUPAC name, 2-(4-methyl-1H-pyrazol-1-yl)aniline, reflects the substitution pattern:

-

A pyrazole ring (1H-pyrazol-1-yl) attached to the 2-position of an aniline group.

-

A methyl group at the 4-position of the pyrazole ring.

The compound’s SMILES notation, CN1C=C(C=N1)C2=CC=CC=C2N, encodes this structure .

Table 1: Key Chemical Properties

| Property | Value | Source |

|---|---|---|

| Molecular Formula | CHN | |

| Molecular Weight | 173.21 g/mol | |

| IUPAC Name | 2-(4-methyl-1H-pyrazol-1-yl)aniline | Derived |

| CAS Number | Not explicitly reported | – |

| SMILES | CN1C=C(C=N1)C2=CC=CC=C2N |

Structural Analysis

X-ray crystallography data for closely related compounds, such as 2-(1-methyl-1H-pyrazol-4-yl)aniline, reveal planar pyrazole and aniline rings connected via a single bond . The methyl group at the pyrazole’s 4-position introduces steric effects that may influence reactivity and intermolecular interactions. Density functional theory (DFT) studies on analogous pyrazole derivatives suggest that electron-donating groups (e.g., methyl) enhance aromatic stabilization .

Synthesis and Preparation

Synthetic Routes

While no direct synthesis of 2-(4-methyl-1H-pyrazol-1-yl)aniline is documented, two plausible pathways can be inferred from similar compounds:

-

Mannich Reaction:

-

Cyclocondensation:

-

Hydrazine derivatives react with α,β-unsaturated carbonyl compounds to form pyrazole rings. For halogenated variants, this approach yielded 5-fluoro-2-(4-methyl-1H-pyrazol-1-yl)aniline hydrochloride.

-

Industrial-Scale Production

Green chemistry principles, such as microwave-assisted synthesis, could optimize yield and reduce waste. Solvent-free conditions and catalysts like zeolites have been employed for analogous pyrazole syntheses .

Physicochemical Properties

Solubility and Stability

While experimental data for the target compound are scarce, related aminopyrazoles exhibit:

-

Moderate solubility in polar aprotic solvents (e.g., DMSO, DMF).

-

Limited solubility in water due to the hydrophobic methyl group .

-

Stability under ambient conditions but susceptibility to oxidation at the aniline’s amine group .

Spectroscopic Characterization

-

IR Spectroscopy: N-H stretches (~3400 cm), aromatic C=C (~1600 cm), and C-N vibrations (~1250 cm) .

-

NMR:

Biological and Chemical Applications

Medicinal Chemistry

Pyrazole derivatives exhibit antibacterial, antifungal, and anticancer activities. For example:

-

Fluorinated analogs like 5-fluoro-2-(4-methyl-1H-pyrazol-1-yl)aniline hydrochloride showed MIC values of 230–460 μg/mL against Staphylococcus aureus .

-

The methyl group enhances lipophilicity, potentially improving blood-brain barrier penetration .

Materials Science

Aminopyrazoles serve as ligands in coordination polymers. The methyl group’s steric bulk could tune metal-binding selectivity, relevant for catalysis or sensing.

Comparison with Structural Analogs

Table 2: Structural and Functional Comparisons

Future Research Directions

-

Synthetic Optimization: Develop atom-economical routes using flow chemistry or biocatalysis.

-

Biological Screening: Evaluate antimicrobial and anticancer potential in vitro.

-

Computational Studies: Predict reactivity via DFT or molecular docking simulations.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume